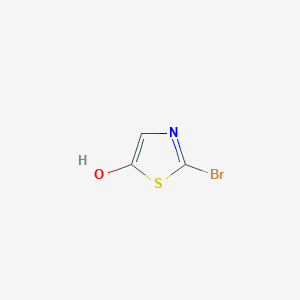

2-Bromothiazol-5-ol

Description

Overview of Thiazole (B1198619) Ring Systems in Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a cornerstone scaffold in the field of chemical research. quinoline-thiophene.comresearchgate.net This structural motif is integral to a multitude of natural products and synthetic compounds, demonstrating a remarkable breadth of chemical and biological significance. researchgate.netgoogle.com Found in essential biomolecules such as thiamine (B1217682) (Vitamin B1), the thiazole nucleus plays a critical role in cellular metabolism. google.com Its aromatic character allows for a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions, making it a versatile building block in organic synthesis. researchgate.net The ability to modify the thiazole ring at its various positions has led to the development of a vast library of derivatives with diverse applications, particularly in medicinal chemistry where they are associated with a wide spectrum of pharmacological activities. ijrpr.com

Significance of Halogenated Heterocycles in Synthetic Chemistry

Halogenated heterocyclic compounds, which feature one or more halogen atoms (F, Cl, Br, I) attached to the heterocyclic core, are fundamental intermediates in modern synthetic chemistry. vulcanchem.com The presence of a halogen atom significantly influences the electronic properties of the ring and provides a reactive "handle" for further functionalization. acs.orgnih.gov Halogens act as excellent leaving groups in nucleophilic substitution reactions and are crucial participants in a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. vulcanchem.comgoogle.com These transformations allow for the construction of complex molecular architectures from relatively simple halogenated precursors. Consequently, halogenated heterocycles are considered powerful building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. vulcanchem.comacs.org

Contextualizing 2-Bromothiazol-5-ol within Thiazole Chemistry

This compound is a specific derivative of the thiazole family, characterized by a bromine atom at the C2 position and a hydroxyl group at the C5 position. This particular arrangement of substituents imparts a unique chemical personality to the molecule. The bromine atom at C2 is anticipated to be highly reactive, susceptible to displacement by nucleophiles or participation in organometallic cross-coupling reactions, a characteristic feature of 2-halothiazoles. researchgate.netchemicalbook.com The hydroxyl group at C5, an electron-donating group, influences the aromatic system's electron density and provides a site for reactions such as etherification or esterification.

It is important to note that dedicated research literature focusing exclusively on this compound is exceptionally scarce. Therefore, its synthesis, properties, and reactivity are largely inferred from the well-established chemistry of closely related analogues, such as 2-bromothiazole (B21250), 5-hydroxythiazole derivatives, and other substituted thiazoles. ekb.egias.ac.insigmaaldrich.com This compound represents a potentially valuable, yet underexplored, building block for synthetic and medicinal chemists.

Scope and Structure of the Academic Research Outline

This article provides a detailed scientific overview of the chemical compound this compound. The content is strictly organized to first introduce the foundational concepts of thiazole and halogenated heterocycle chemistry, thereby establishing the context for the subject compound. The subsequent sections will present its structural and physicochemical properties, propose plausible synthetic pathways based on established chemical principles, and discuss its potential reactivity. The information is supported by data tables for clarity and concludes with a comprehensive list of all chemical compounds mentioned.

Structure

3D Structure

Properties

Molecular Formula |

C3H2BrNOS |

|---|---|

Molecular Weight |

180.03 g/mol |

IUPAC Name |

2-bromo-1,3-thiazol-5-ol |

InChI |

InChI=1S/C3H2BrNOS/c4-3-5-1-2(6)7-3/h1,6H |

InChI Key |

BANZUJXDRJZFMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)Br)O |

Origin of Product |

United States |

Physicochemical and Spectroscopic Properties

The properties of 2-Bromothiazol-5-ol can be predicted based on its structure and by comparison with analogous compounds.

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₃H₂BrNOS | Based on chemical structure |

| Molecular Weight | 180.02 g/mol | Calculation from atomic weights. chemscene.com |

| Appearance | Expected to be a solid at room temperature. | Hydroxylated thiazoles are typically solids. |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from related polar heterocycles. |

| ¹H NMR | A singlet peak expected for the proton at the C4 position. The chemical shift would be influenced by the adjacent hydroxyl and sulfur atoms. A broad singlet for the hydroxyl proton. | Standard NMR prediction principles. |

| ¹³C NMR | Three distinct signals for the carbon atoms of the thiazole (B1198619) ring (C2, C4, C5). The C2 carbon bonded to bromine would appear at a characteristic downfield shift. | Standard NMR prediction principles. |

| IR Spectroscopy | Broad absorption band around 3200–3600 cm⁻¹ (O-H stretch). Characteristic C-Br stretch absorption in the 500–600 cm⁻¹ region. Aromatic C=N and C=C stretching bands. | Inferred from spectral data of related compounds. |

Synthesis of 2 Bromothiazol 5 Ol

While no specific synthesis for 2-Bromothiazol-5-ol has been published in peer-reviewed literature, chemically sound routes can be proposed based on known thiazole (B1198619) chemistry.

| Synthetic Route | Description | Key Intermediates | Rationale / Precedent |

| Route A: Diazotization of an Amino Precursor | This pathway would begin with a 2-aminothiazole (B372263) derivative. The synthesis of 2-amino-5-hydroxythiazole is documented. researchgate.netekb.eg The amino group at the C2 position can be converted to a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst (Sandmeyer reaction). | 2-Amino-5-hydroxythiazole, 5-Hydroxythiazole-2-diazonium salt | Diazotization is a classic method for converting 2-aminothiazoles to 2-halothiazoles. google.com |

| Route B: Functional Group Interconversion | This approach starts with a pre-formed 2-bromothiazole (B21250) ring bearing a different functional group at the C5 position. For instance, ethyl 2-bromothiazole-5-carboxylate can be hydrolyzed to the corresponding carboxylic acid. nih.govsigmaaldrich.com The carboxylic acid could then potentially be converted to the 5-hydroxy derivative via reactions such as a Curtius rearrangement, although this would involve multiple steps. A more direct, though hypothetical, route would be the decarboxylation of the carboxylic acid under specific conditions to yield the hydroxyl compound. | Ethyl 2-bromothiazole-5-carboxylate, 2-Bromothiazole-5-carboxylic acid | The hydrolysis of thiazole esters to their corresponding acids is a well-established reaction. quinoline-thiophene.comnih.gov |

Chemical Reactivity and Synthetic Utility

Strategies for Thiazole Ring Formation and Subsequent Functionalization

The initial construction of the thiazole ring is a cornerstone of synthesizing a wide array of derivatives. Several classical and modern methods are employed to build the heterocyclic core, which can then be further functionalized to introduce the desired bromo and hydroxyl groups.

Hantzsch Thiazole Synthesis and Modern Adaptations for Brominated Thiazoles

The Hantzsch thiazole synthesis, a long-established and widely used method, involves the condensation reaction between an α-haloketone and a thioamide. mdpi.combepls.com This versatile reaction allows for the introduction of various substituents on the thiazole ring. nih.gov For the synthesis of brominated thiazoles, adaptations of the Hantzsch synthesis are frequently employed. mdpi.comasianpubs.org One common strategy involves using a brominated α-haloketone as a starting material. acgpubs.org For instance, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea (B124793) can lead to the formation of a thiazole ring. mdpi.comacgpubs.org

Modern modifications of the Hantzsch synthesis aim to improve yields, shorten reaction times, and utilize greener reaction conditions. mdpi.combepls.com These can include the use of solid-supported catalysts, microwave irradiation, or ultrasonic irradiation to drive the reaction. mdpi.combepls.comnih.gov For example, silica-supported tungstosilisic acid has been used as a reusable catalyst in a one-pot, multi-component Hantzsch synthesis. mdpi.com Another adaptation involves a one-pot, four-step process for synthesizing thiazol-2(3H)-imine derivatives through the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines. researchgate.net

A key challenge in some Hantzsch syntheses is the potential for dehalogenation of the α-haloketone during the reaction, which can lead to lower yields of the desired brominated product. acgpubs.org To circumvent this, modified procedures have been developed, such as conducting the cyclocondensation under basic conditions followed by dehydration of the intermediate hydroxythiazoline. researchgate.net

Cyclocondensation Reactions to Form this compound Scaffolds

Cyclocondensation reactions are fundamental to the formation of heterocyclic systems like thiazoles. wisdomlib.org These reactions involve the joining of two or more molecules to form a ring structure. wisdomlib.org In the context of this compound synthesis, a plausible cyclocondensation approach would involve reacting a suitable α-bromocarbonyl compound with a thioamide derivative that carries a protected hydroxyl group or a precursor to it.

For example, a thioamide could be reacted with a brominated α-ketoester. The resulting thiazole would then bear an ester group at the 5-position, which could subsequently be hydrolyzed to a carboxylic acid and then decarboxylated to yield the hydroxyl group. vulcanchem.com Another approach involves the reaction of dithiocarbamates with α-halocarbonyl compounds in water, which can produce 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Hantzsch thiazole | mdpi.com |

| α-Halo ketones | Thioamides | Thiazole derivatives | researchgate.net |

| Propargyl bromides | Thiourea derivatives | 2-Aminothiazoles | nih.gov |

| Dithiocarbamates | α-Halocarbonyl compounds | 4-Substituted-2-(alkylsulfanyl)thiazoles | bepls.com |

Directed Annulation Strategies for Thiazole Construction

Annulation strategies provide another powerful route to construct the thiazole ring system. These methods involve the formation of a new ring fused to an existing molecular scaffold. A copper-catalyzed domino-double annulation strategy has been developed for the synthesis of complex fused thiazole systems from o-aminobenzamides and 2-iodoisothiocyanates. acs.org While not directly yielding this compound, this methodology highlights the potential of annulation reactions in building complex thiazole-containing molecules.

More direct annulation approaches could involve the reaction of a molecule containing a reactive C-S bond with a suitable three-atom component to form the thiazole ring. For instance, a Bronsted acid-promoted sulfuration/annulation reaction has been reported to produce a variety of thiazole derivatives in moderate yields. researchgate.net

Direct Functionalization of Pre-existing Bromothiazole Scaffolds

An alternative to building the thiazole ring from scratch is to start with a pre-formed bromothiazole and introduce the desired hydroxyl group. This approach relies on the selective functionalization of specific positions on the thiazole ring.

Regioselective Bromination of Thiazol-5-ols

The direct bromination of a thiazol-5-ol (B1612293) precursor is a straightforward approach to introduce the bromine atom at the 2-position. The regioselectivity of this reaction is crucial and is influenced by the electronic properties of the thiazole ring and the reaction conditions. The pi-electron density in the thiazole ring generally marks the C5 position as the primary site for electrophilic substitution. wikipedia.org However, the presence of an activating group, such as a hydroxyl group at C5, can influence the position of bromination.

Studies on the bromination of substituted indanones have shown that the choice of reaction conditions (acidic vs. basic) can direct the regioselectivity of bromination. nih.gov For example, using Br2 in acetic acid can lead to bromination at one position, while using Br2 in the presence of a base like KOH can lead to bromination at another. nih.gov Similarly, the bromination of thieno[2′,3′:4,5]pyrrolo[1,2-d] wikipedia.orgresearchgate.netvulcanchem.comtriazin-8(7H)-one can be directed to different positions by modulating the basicity of the reaction medium. x-mol.com These principles could be applied to the regioselective bromination of a thiazol-5-ol precursor. For instance, N-bromosuccinimide (NBS) is a common reagent for the regioselective α-bromination of ketones in the presence of a catalyst like Montmorillonite K-10 clay. tandfonline.com

Introduction of Hydroxyl (or Protected Hydroxyl) Functionality at the C5 Position of 2-Bromothiazole (B21250)

Starting with the readily available 2-bromothiazole, the introduction of a hydroxyl group at the C5 position presents a synthetic challenge. Direct hydroxylation is often difficult. A common strategy involves a multi-step sequence. One such sequence is the "halogen dance" reaction, where a bromo group can migrate from one position to another under the influence of a strong base. vulcanchem.com Following this, a hydroxylation step could be envisioned.

A more common and reliable method involves the conversion of a bromo or iodo group at the C5 position into a hydroxyl group. This can be achieved through a halogen-metal exchange reaction followed by reaction with an oxygen electrophile. For example, 5-bromothiazole (B1268178) can be converted to thiazole-5-carboxylic acid via the corresponding thiazolyllithium compound. researchgate.net This carboxylic acid could then potentially be converted to the hydroxyl derivative. vulcanchem.com

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for introducing functional groups at specific positions on a heterocyclic ring. vulcanchem.com For instance, a 5-iodothiazole (B27275) derivative could be coupled with a boronic acid to introduce a functional group at the C5 position. vulcanchem.com

Metalation and Quenching Reactions for C5 Functionalization

Metalation reactions are pivotal in the functionalization of the thiazole ring, particularly at the C5 position. These methods involve the deprotonation of a C-H bond to form an organometallic intermediate, which is then quenched with an electrophile to introduce a new substituent. The regioselectivity of metalation is often directed by the substitution pattern of the thiazole ring and the nature of the base employed.

Halogen-lithium exchange is a powerful technique for generating organolithium species from organohalides. ias.ac.in In the context of 2-bromothiazoles, this reaction typically occurs at the C2 position due to the electronic nature of the thiazole ring. nih.govimperial.ac.uk The resulting 2-lithiothiazole can then be trapped with various electrophiles.

The rate of halogen-lithium exchange is influenced by several factors, including the nature of the halogen (I > Br > Cl), the alkyllithium reagent, and the reaction temperature. imperial.ac.uk For instance, the exchange is often performed at low temperatures (-100°C to -40°C) to suppress side reactions. dur.ac.uk

While this method is highly effective for C2 functionalization, its direct application for C5 functionalization of 2-bromothiazole is less straightforward. A "halogen dance" reaction, where a halogen atom migrates from one position to another on an aromatic ring under the influence of a strong base, has been explored. For example, treatment of a 2-amino-5-bromothiazole derivative with lithium diisopropylamide (LDA) can lead to the formation of a 4-bromo-5-lithiated intermediate, which can then be trapped. nih.gov However, this approach can sometimes result in modest yields. nih.gov A more direct strategy involves the initial synthesis of a 5-bromothiazole derivative, which can then undergo halogen-lithium exchange at the C5 position. researchgate.net

A one-pot synthesis has been developed where a 5-bromothiazole derivative is treated sequentially with LDA, an electrophile like oxirane, and then another reagent to yield a functionalized product at the C5 position. nih.gov

Table 1: Examples of Halogen-Lithium Exchange in Thiazole Derivatives

| Starting Material | Reagent | Intermediate | Electrophile | Product | Reference |

| 2-Bromothiazole | n-BuLi | 2-Lithiothiazole | CO₂ | Thiazole-2-carboxylic acid | researchgate.net |

| 5-Bromothiazole | n-BuLi | 5-Lithiothiazole | CO₂ | Thiazole-5-carboxylic acid | researchgate.net |

| 2-Amino-5-bromothiazole derivative | LDA | 4-Bromo-5-lithiothiazole derivative | I₂ | 2-Amino-4-bromo-5-iodothiazole derivative | nih.gov |

| 5-Bromothiazole derivative | LDA | 5-Lithiothiazole derivative | Oxirane | 5-(2-Hydroxyethyl)thiazole derivative | nih.gov |

Directed ortho-metalation (DoM) is a regioselective deprotonation strategy where a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.org The DMG, which contains a heteroatom that can coordinate with the lithium, enhances the acidity of the ortho-protons and stabilizes the resulting lithiated species. dur.ac.ukwikipedia.org

In thiazole chemistry, various substituents can act as DMGs to facilitate metalation at the C5 position. For instance, groups attached to the C4 position can direct lithiation to the C5 position. The choice of the metalating agent is crucial; hindered amide bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) or magnesium-based reagents such as TMPMgCl·LiCl are often employed to achieve high regioselectivity. uni-muenchen.de

The efficiency of DoM can be influenced by the steric and electronic properties of both the DMG and the incoming electrophile. imperial.ac.uk This methodology provides a powerful tool for the synthesis of highly substituted thiazoles with precise control over the substitution pattern. For example, a formyl group can be introduced at the C5 position of a thiazole ring using Vilsmeier-Haack reaction conditions (DMF/POCl₃), which is a related electrophilic substitution reaction that targets the electron-rich C5 position. vulcanchem.com

Table 2: Examples of Directed Metalation in Thiazole Systems

| Thiazole Derivative | Directing Group | Metalating Agent | Position of Metalation | Reference |

| 4-Substituted Thiazole | Various | sBuLi/TMEDA | C5 | uni-muenchen.de |

| Thiazole | N/A | TMP₂Zn·2MgCl₂·2LiCl | C2 | uni-muenchen.de |

| 2-Phenylthiazole | Phenyl at C2 | Pd(OAc)₂ | C5 | rsc.org |

Halogen-Lithium Exchange at C2 and Subsequent Trapping

Cross-Coupling Methodologies for C2 and C5 Positions

Cross-coupling reactions, particularly those catalyzed by palladium and copper, have become indispensable tools for the functionalization of heterocyclic compounds, including thiazoles. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the thiazole ring.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. wikipedia.orgtcichemicals.com This reaction is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. tcichemicals.comtcichemicals.com

In the context of 2-bromothiazoles, the Suzuki-Miyaura coupling provides an efficient method for introducing aryl, heteroaryl, or alkyl groups at the C2 position. The reactivity of the C-Br bond at the C2 position is generally high, facilitating the coupling reaction. tcichemicals.comchim.it The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. tcichemicals.comnih.gov For instance, catalysts like Pd(PPh₃)₄ and ligands such as SPhos and XPhos have been shown to be effective for the Suzuki-Miyaura coupling of bromothiazoles. tcichemicals.comnih.gov

Sequential cross-coupling strategies on di- or tri-brominated thiazoles allow for the synthesis of multi-substituted thiazoles. tcichemicals.comvulcanchem.com For example, starting with tribromothiazole, sequential Suzuki-Miyaura couplings can be performed with regioselectivity, often starting at the most reactive C2 position, followed by the C5 and then the C4 positions. tcichemicals.com The reaction conditions can be tuned to favor coupling at different positions; for instance, polar solvents like a DME/water mixture often favor coupling at the C4 and C5 positions. tcichemicals.com

Table 3: Examples of Suzuki-Miyaura Coupling on Bromothiazoles

| Bromothiazole Substrate | Boronic Acid | Catalyst/Ligand | Product | Yield | Reference |

| Tribromothiazole | 3-Tolylboronic acid | Pd(PPh₃)₄ | 2-(3-Tolyl)-4,5-dibromothiazole | 90% conversion | tcichemicals.com |

| 4,5-Dibromo-2-phenylthiazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | 2-Phenyl-4-bromo-5-(4-methoxyphenyl)thiazole | 51% | tcichemicals.com |

| 2-Bromothiazole | Arylboronic acid | Pd(OAc)₂/NHC ligand | 2-Arylthiazole | - | escholarship.org |

| 4-Bromo-2,4'-bithiazole derivative | Ethyl 2-bromothiazole-4-carboxylate | - | Ethyl 2''-isopropyl-[2,4':2',4''-terthiazole]-4-carboxylate | - |

Besides the Suzuki-Miyaura coupling, other palladium- and copper-catalyzed reactions are also valuable for functionalizing bromothiazoles.

Palladium-Catalyzed Reactions:

Heck Reaction: This reaction couples an organohalide with an alkene.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scientificlabs.co.uk It has been successfully applied to 2-bromothiazole. scientificlabs.co.uk

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide. uni-muenchen.de It has been used to prepare dimers of thiazole derivatives. uni-muenchen.de

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an organohalide and an amine. This has been challenging for five-membered heteroaryl halides, but systems using ligands like BrettPhos and RuPhos have shown success in coupling amines with bromothiazoles. nih.gov

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are particularly useful for forming carbon-heteroatom bonds (C-N, C-O, C-S). nih.govsioc-journal.cn The use of diamine ligands has significantly improved the efficiency and mildness of these reactions. nih.gov Copper catalysis has been employed for the cyanation of 2-bromothiazole and for coupling with phenols and anilines. sigmaaldrich.comrsc.org

Table 4: Other Cross-Coupling Reactions on Bromothiazoles

| Reaction Type | Thiazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Sonogashira | 2-Bromothiazole | Aryl alkyne | Palladium-based | 2-Alkynylthiazole | scientificlabs.co.uk |

| Negishi | Bromothiazole derivative | Organozinc reagent | Palladium-based | Dimeric thiazole | uni-muenchen.de |

| Buchwald-Hartwig | 4-Bromothiazole (B1332970) | Pyridyl amine | Pd/BrettPhos | N-Arylthiazole | nih.gov |

| Cyanation | 2-Bromothiazole | - | Copper-based | 2-Cyanothiazole | sigmaaldrich.com |

Suzuki-Miyaura Coupling on 2-Bromothiazoles

Synthesis of Key this compound Analogs and Intermediates

The synthesis of analogs and intermediates of this compound often involves the functionalization of a pre-formed thiazole ring. For example, 2-amino-5-bromothiazole is a key intermediate that can be prepared by the bromination of 2-aminothiazole (B372263) using N-bromosuccinimide (NBS). nih.govgoogle.com This intermediate can then be used in further synthetic transformations. For instance, it can be acylated to form various N-(5-bromo-1,3-thiazol-2-yl)amides. google.com

Another important class of intermediates are thiazole-2-carboxylic acids, which can be synthesized from 2-bromothiazole via halogen-lithium exchange followed by quenching with carbon dioxide. researchgate.netgoogle.com These carboxylic acids can then be converted to amides or other derivatives.

The synthesis of 2,4,5-trisubstituted thiazoles can be achieved through a variety of methods, including sequential cross-coupling reactions on polybrominated thiazoles. tcichemicals.comvulcanchem.com This allows for the introduction of different substituents at each position of the thiazole ring, leading to a diverse range of analogs.

Preparation of 2-Bromothiazole-5-carboxaldehyde

2-Bromothiazole-5-carboxaldehyde, a key building block, is synthesized through various chemical strategies. mendelchemicals.com This compound, with the molecular formula C4H2BrNOS, serves as a crucial intermediate for creating a wide array of pharmaceuticals and agrochemicals. mendelchemicals.comsigmaaldrich.com

One common approach involves the use of 2-bromothiazole as a starting material. A Grignard reagent is prepared from the 2-bromothiazole compound through a halogen-metal exchange reaction. This Grignard reagent then reacts with a carboxamide under specific conditions, followed by hydrolysis, to yield the highly purified 2-thiazole carboxaldehyde compound. google.com This method is noted for its mild reaction conditions, rapid reaction speed, and high yield, making it suitable for industrial applications. google.com

Another method involves the direct bromination of thiazole-5-carbaldehyde. However, a more frequently utilized pathway begins with 2-aminothiazole, which is converted to 2-bromothiazole. This intermediate can then be formylated at the C5 position to produce the desired aldehyde.

The physical properties of 2-Bromothiazole-5-carboxaldehyde are well-documented. It is a solid with a melting point range of 108-113 °C and is typically stored at 2-8°C. sigmaaldrich.com

Table 1: Properties of 2-Bromothiazole-5-carboxaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C4H2BrNOS sigmaaldrich.com |

| Molecular Weight | 192.03 g/mol sigmaaldrich.com |

| Melting Point | 108-113 °C sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Purity | ≥94.0% thermofisher.com |

Synthesis of 2-(2-Bromothiazol-5-yl)ethan-1-ol and Related Alcohols

The synthesis of 2-(2-bromothiazol-5-yl)ethan-1-ol and its analogs often employs multi-step reaction sequences starting from more readily available thiazole derivatives.

A notable method involves the "Halogen Dance" (HD) reaction. nih.gov This strategy was used in the synthesis of bromo-5-(ethanol-2-yl)-2-(tert-butoxycarbonylamino)thiazole. The process starts with the Boc-protection of 2-aminothiazole, followed by bromination using N-bromosuccinimide (NBS) to yield 5-bromo-2-(tert-butoxycarbonylamino)thiazole. nih.gov This intermediate then undergoes an HD reaction with lithium diisopropylamide (LDA), and subsequent treatment with oxirane as an electrophile affords the desired 2-(thiazol-5-yl)ethan-1-ol derivative in a 53% yield after hydrolysis. nih.gov

Another synthetic route starts from 2-(2-aminothiazole-4-yl) ethyl acetate. This compound is first brominated and diazotized to produce 2-(2-bromothiazole-4-yl) ethyl acetate. google.com The ester is then reduced using a reducing agent like sodium borohydride (B1222165) in ethanol (B145695) to yield 2-(2-bromothiazole-4-yl)ethan-1-ol. google.com

These synthetic approaches highlight the versatility of thiazole chemistry and the strategic use of functional group interconversions to access target alcohol derivatives.

Table 2: Synthesis of 2-(2-Bromothiazol-5-yl)ethan-1-ol Derivative

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2-(tert-butoxycarbonylamino)thiazole | 1. LDA, THF, 0 °C; 2. Oxirane, THF, 0–10 °C; 3. H₂O | Bromo-5-(ethanol-2-yl)-2-(tert-butoxycarbonylamino)thiazole | 53% | nih.gov |

Formation of 2-Bromothiazole-5-carboxylic Acid and Esters

The synthesis of 2-bromothiazole-5-carboxylic acid and its corresponding esters, such as ethyl and methyl esters, is a critical step in the development of various pharmaceutical and agrochemical compounds. guidechem.comchemimpex.com

2-Bromothiazole-5-carboxylic acid can be prepared from 2-bromothiazole via a halogen-metal exchange reaction to form a thiazolyllithium intermediate, which is then carboxylated. researchgate.net Another approach involves the bromination of 2-aminothiazole-4-carboxylic acid with N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 2-amino-5-bromothiazole-4-carboxylic acid. chemicalbook.com

The ester derivatives are commonly synthesized through Fischer esterification of the carboxylic acid. For instance, methyl 2-bromothiazole-5-carboxylate is produced by refluxing 2-bromothiazole-5-carboxylic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid, yielding approximately 70% of the pure product after purification.

Ethyl 2-bromothiazole-5-carboxylate can be synthesized through a two-step process starting from the cyclization of ethyl acetoacetate (B1235776) and thiourea, followed by amino diazotization and halogenation of the resulting 2-aminothiazole intermediate. guidechem.com Alternative methods include starting from thiazole and introducing a carboxyl group at the 5-position, or using 2-aminothiazole-5-carboxylate as a starting material and converting the amino group to a bromine atom via diazotization with reagents like cuprous bromide. quinoline-thiophene.com

These esters are valuable intermediates, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex, biologically active molecules. guidechem.com

Table 3: Synthesis of 2-Bromothiazole-5-carboxylic Acid Esters

| Product | Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-bromothiazole-5-carboxylate | 2-Bromothiazole-5-carboxylic acid | Methanol, H₂SO₄ | ~70% | |

| Ethyl 2-bromothiazole-5-carboxylate | Ethyl acetoacetate, Thiourea | Halogen, Diazotization reagents | 33.6% (total) | guidechem.com |

Derivatization to Amino and Carbamate (B1207046) Analogs at C5

The functionalization of the C5 position of the 2-bromothiazole scaffold to introduce amino and carbamate moieties is a key strategy in medicinal chemistry for creating analogs with diverse biological activities. These derivatizations often involve multi-step synthetic sequences.

One common approach is to start with a C5-functionalized intermediate that can be converted to an amine. For example, a nitrile group at the C5 position can be reduced to a primary amine. This amine can then be further derivatized. For instance, it can undergo nucleophilic aromatic substitution with a suitable electrophile, such as a purine (B94841) derivative, or be acylated to form amides. nih.gov

Carbamates are often synthesized from an alcohol or an amine precursor. For example, an alcohol can react with an isocyanate to form a carbamate. Alternatively, an amine can react with a chloroformate or a similar reagent. In the context of 2-bromothiazole derivatives, a C5-aminoalkyl group can be reacted with an appropriate reagent to form the desired carbamate. lshtm.ac.uk

The synthesis of C-5 amino-alkyl/aryl substituted quinazolinones provides a relevant example. This involves the palladium-catalyzed amination of a 5-bromo-quinazolinone with various amines. nih.gov The resulting amino-substituted compounds can then be further modified.

Another strategy involves the use of azobenzene-based derivatization reagents containing N-hydroxysuccinimidyl moieties, such as AzoB (carbamate) and AzoC (ester), for the derivatization of amino acids. nih.gov These reagents have shown good reactivity with secondary amines and offer a method for introducing a carbamate linkage. nih.gov

Table 4: Representative Derivatization Reactions at C5

| Starting Moiety at C5 | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Nitrile | Reduction | Raney Ni/H₂ | Primary Amine nih.gov |

| Amine | Nucleophilic Aromatic Substitution | Purine derivative, DIPEA | Substituted Amine nih.gov |

| Amine | Acylation | Acid chloride, HBTU/DIPEA | Amide nih.govlshtm.ac.uk |

Stereoselective Synthesis of Chiral Derivatives

The stereoselective synthesis of chiral derivatives of 2-bromothiazole is crucial for the development of enantiomerically pure pharmaceutical compounds. Various strategies have been developed to control the stereochemistry at different positions of the thiazole ring and its substituents.

One approach focuses on the stereoselective addition of a metalated 2-bromothiazole to a chiral electrophile. For the synthesis of the eastern fragment of the GE2270 antibiotics, 2-metalated 4-bromothiazoles were added to enantiomerically pure mandelic acid derivatives. nih.gov This method allowed for the preparation of both erythro and threo configured amino alcohols with high diastereoselectivities, depending on the specific electrophile used. nih.gov For example, the threo-configured (S,R)-4-bromothiazolyl β-amino alcohol was synthesized from O-TBS protected (R)-mandelonitrile in 62% yield. nih.gov

Another strategy involves the use of chiral auxiliaries or catalysts. The application of 2-(trimethylsilyl)thiazole (B1297445) (2-TST), derived from 2-bromothiazole, as a one-carbon homologating reagent for chiral α,β-dialkoxy aldehydes demonstrates high levels of anti-diastereoselectivity (ds ≥ 95%). orgsyn.orgiupac.org This protocol is based on the anti-stereoselective addition of 2-TST to the aldehyde, protection of the newly formed hydroxyl group, and subsequent liberation of the formyl group. orgsyn.org

Furthermore, organocatalytic domino reactions, such as the Michael addition, have been employed for the synthesis of chiral, enantiomerically enriched heterocyclic compounds. metu.edu.tr Chiral bifunctional organocatalysts, like those based on quinine/squaramide, can effectively control the stereochemical outcome of the reaction. metu.edu.tr While not directly applied to 2-bromothiazole in the provided context, this methodology represents a powerful tool for the stereoselective synthesis of complex chiral molecules containing heterocyclic cores.

Table 5: Examples of Stereoselective Syntheses of 2-Bromothiazole Derivatives

| Chiral Product | Key Synthetic Step | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|

| (S,R)-4-Bromothiazolyl β-amino alcohol | Addition of 2-metalated 4-bromothiazole to (R)-mandelonitrile derivative | High diastereoselectivity | 62% | nih.gov |

Reactivity of the Thiazole Ring System

The thiazole ring in this compound exhibits a complex reactivity pattern due to the presence of both an electron-withdrawing bromine atom and an electron-donating hydroxyl group.

Electrophilic Substitution Pathways

The thiazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature, a result of the electronegative nitrogen and sulfur atoms. imperial.ac.uk However, the presence of activating groups can facilitate such reactions. The hydroxyl group at C5 is an activating group, directing electrophiles to certain positions on the ring. Computational studies of electron density in the thiazole ring indicate that the C5 position is the primary site for electrophilic attack. wikipedia.org In the case of this compound, the C5 position is already substituted. The next most likely position for electrophilic attack would be C4. However, the presence of the bromine at C2 further deactivates the ring towards electrophilic substitution. Reactions like nitration, bromination, and Friedel-Crafts acylation typically require an activating group on the thiazole ring to proceed. researchgate.netmasterorganicchemistry.com

Nucleophilic Substitution at the Bromine-Substituted C2 Position

The C2 position of the thiazole ring is electron-deficient, making it susceptible to nucleophilic attack. ias.ac.in The bromine atom at this position is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is central to the synthetic utility of 2-bromothiazole derivatives, allowing for the introduction of a wide range of functional groups through reactions with various nucleophiles. ias.ac.in

A prominent class of reactions for modifying the C2 position is palladium-catalyzed cross-coupling. These reactions have become powerful tools for C-C and C-N bond formation.

Suzuki Coupling: This reaction pairs the 2-bromothiazole derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used to form biaryl structures. nih.govwikipedia.org The efficiency of the Suzuki coupling can be influenced by the steric hindrance around the reaction center. nih.gov

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the 2-bromothiazole with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. rsc.orglibretexts.org This reaction is versatile, accommodating a wide range of primary and secondary amines. acs.org

Stille Coupling: The Stille reaction involves the coupling of the 2-bromothiazole with an organotin compound. nih.govwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.orgorganic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the 2-bromothiazole. It is known for its high yields and selectivity. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions at the C2 Position of Bromothiazoles

| Coupling Reaction | Electrophile | Nucleophile | Catalyst/Ligand | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki Coupling | 2-Bromobenzothiazole | Arylboronic acid | Pd(OAc)₂ | 2-Arylbenzothiazole | nih.gov |

| Buchwald-Hartwig | 2-Bromothiazole | Amides | Pd catalyst | N-acylated aminothiazole | rsc.org |

| Stille Coupling | 2-Bromothiazole | Organostannane | Pd(PPh₃)₄ | 2-Substituted thiazole | nih.govwikipedia.org |

| Negishi Coupling | 2,4-Dibromothiazole | Alkyl/Aryl zinc halides | Pd(0) | 2-Alkyl/Aryl-4-bromothiazole | nih.gov |

Halogen Dance Reactions and Rearrangements in Bromothiazoles

Bromothiazoles can undergo a fascinating rearrangement known as the halogen dance reaction. researchgate.net This base-catalyzed intramolecular reaction involves the migration of a halogen atom from one position to another on the thiazole ring. acs.org The reaction is typically initiated by deprotonation of an acidic ring proton by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. nih.govacs.org This intermediate can then rearrange, with the halogen "dancing" to a different position.

The halogen dance is a powerful tool for accessing substituted thiazoles that are otherwise difficult to synthesize. researchgate.net For instance, treatment of 2-bromothiazole with LDA can lead to the formation of 5-lithio-2-bromothiazole, which can then be trapped by an electrophile. acs.org In some cases, a 1,2-halogen shift can occur, as seen in the rearrangement of 5-bromo-2-silylthiazole to the 4-bromo derivative. acs.org Long-range halogen dance reactions, where the halogen migrates to a different ring in a bithiazole system, have also been reported. jst.go.jpnih.gov The mechanism is thought to involve a series of metal-halogen exchange reactions. jst.go.jpwhiterose.ac.uk

Transformations Involving the C5-Hydroxyl Group

The hydroxyl group at the C5 position of this compound is a key functional handle that allows for a variety of chemical transformations.

Alkylation and Acylation Reactions

The hydroxyl group can readily undergo alkylation and acylation reactions with appropriate electrophiles. Alkylation, typically performed with alkyl halides in the presence of a base, results in the formation of 5-alkoxythiazole derivatives. Acylation, using acyl chlorides or anhydrides, yields the corresponding 5-acyloxythiazole esters. These reactions are standard functional group transformations that can be used to modify the properties of the parent molecule. It is important to consider the potential for tautomerism in this compound, as it may exist in equilibrium with its keto-tautomer, 2-bromothiazol-5(4H)-one. The reaction conditions can influence whether O-alkylation/acylation or N-alkylation/acylation occurs.

Oxidation and Reduction Pathways

The term "oxidation" refers to reactions that involve the addition of oxygen or an electronegative element, or the removal of hydrogen. byjus.com Conversely, "reduction" involves the addition of hydrogen or an electropositive element, or the removal of oxygen. byjus.com

The hydroxyl group of 5-hydroxythiazoles can be oxidized to a carbonyl group, leading to the formation of thiazole-4,5-diones. rsc.org This transformation can be achieved using various oxidizing agents. The thiazole ring itself is generally resistant to reduction, but under certain conditions, such as catalytic hydrogenation, the ring can be reduced. slideshare.net The bromine atom at the C2 position can also be removed through reductive dehalogenation reactions.

Dehydration and Elimination Processes

Dehydration and elimination reactions are fundamental transformations in organic synthesis, often leading to the formation of alkenes or other unsaturated systems. In the context of this compound derivatives, these reactions primarily involve the removal of a water molecule or other small molecules from the C5 side chain.

Elimination reactions are a type of organic reaction where two substituents are removed from a molecule, resulting in the formation of a multiple bond. matanginicollege.ac.in These reactions typically require a base to remove a proton and a leaving group on an adjacent carbon. libretexts.orgchemguide.co.uk The reaction can proceed through different mechanisms, such as E1 (unimolecular) or E2 (bimolecular), depending on the substrate and reaction conditions. matanginicollege.ac.inlibretexts.org The E2 mechanism is a single-step process, while the E1 mechanism involves the formation of a carbocation intermediate. libretexts.org Factors such as the type of halogenoalkane (primary, secondary, or tertiary), the strength of the base, the solvent, and the temperature can influence whether substitution or elimination is the major pathway. chemguide.co.uk For instance, higher temperatures and the use of a strong base in an ethanolic solution tend to favor elimination. chemguide.co.uk

A notable example of a process involving dehydration is the cyclizing dehydration of α-acylamino-carbonyl compounds to synthesize thiazole derivatives. ijper.org While not a direct reaction of this compound itself, this demonstrates the principle of dehydration in forming the thiazole core structure.

In the case of derivatives where the C5 side chain is an alcohol, such as (2-bromothiazol-5-yl)methanol, this alcohol can undergo dehydration to form a vinylthiazole, although specific examples directly involving this compound are not prevalent in the literature. The general principle involves protonation of the hydroxyl group by an acid catalyst, followed by the loss of water to form a carbocation, and subsequent deprotonation to yield the alkene.

The following table provides a general overview of conditions that typically favor elimination reactions.

Table 1: Conditions Favoring Elimination Reactions

| Factor | Condition Favoring Elimination | Rationale |

|---|---|---|

| Temperature | Higher temperatures | Elimination reactions have higher activation energies than substitution reactions and are therefore favored by increased heat. chemguide.co.uk |

| Base | Strong, sterically hindered bases (e.g., potassium tert-butoxide) | Strong bases are required to deprotonate the substrate, and steric hindrance can disfavor the competing substitution reaction. matanginicollege.ac.in |

| Solvent | Less polar solvents (e.g., ethanol) | Ethanol encourages elimination, whereas water encourages substitution. chemguide.co.uk |

| Substrate Structure | Tertiary > Secondary > Primary Halogenoalkanes | Tertiary substrates readily form stable carbocations (favoring E1) and are sterically hindered for substitution. chemguide.co.uk |

Reactions of C5 Side Chains (e.g., Aldehydes, Carboxylic Acids, Alcohols)

The functional group at the C5 position of the 2-bromothiazole ring dictates its reactivity in this part of the molecule. Common side chains like aldehydes, carboxylic acids, and alcohols undergo a variety of characteristic transformations.

Nucleophilic Additions to Carbonyl Groups

The aldehyde group in 2-bromothiazole-5-carbaldehyde is susceptible to nucleophilic addition. smolecule.comcymitquimica.com This reactivity is a cornerstone for constructing more complex molecules. For instance, Grignard reagents can add to the aldehyde to form secondary alcohols. google.com Similarly, organolithium reagents can react with the aldehyde to produce the corresponding alcohol. This approach has been used in the synthesis of 2-(1-aminoalkyl)thiazole-5-carboxylates, where a halogen-lithium exchange on 2-bromothiazole is followed by a reaction with an aldehyde to create an alcohol intermediate. jst.go.jpjst.go.jp

Table 2: Examples of Nucleophilic Addition to 2-Bromothiazole-5-carbaldehyde

| Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Secondary Alcohol | Typically in an ether solvent like diethyl ether or THF. google.com | google.com |

| Organolithium Reagent (R-Li) | Secondary Alcohol | Performed at low temperatures (e.g., -78°C) in an ether solvent. jst.go.jpjst.go.jp | jst.go.jpjst.go.jp |

| Amines | Imines (Schiff bases) | Reaction with primary amines, often with acid or base catalysis. smolecule.com | smolecule.com |

Condensation Reactions

Condensation reactions involving the C5-aldehyde or related functional groups are valuable for building larger, more complex structures, including fused heterocyclic systems. 2-Bromo-5-formylthiazole (B57339) can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively. These reactions are fundamental in medicinal chemistry for creating diverse molecular scaffolds. smolecule.com

For example, Knoevenagel condensation of a thiazole aldehyde with active methylene compounds can lead to the formation of α,β-unsaturated systems, which can be precursors to other heterocyclic structures.

Reductive and Oxidative Manipulations

The C5 side chain of 2-bromothiazole derivatives can be readily modified through oxidation and reduction reactions.

Reduction: The aldehyde group of 2-bromo-5-formylthiazole can be reduced to a primary alcohol, (2-bromothiazol-5-yl)methanol. A common reagent for this transformation is sodium borohydride. patsnap.com Similarly, the carboxylic acid group of 2-bromothiazole-5-carboxylic acid can be reduced. The reduction of a carboxylic acid ester, methyl 2-bromothiazole-5-carboxylate, to (2-bromothiazol-5-yl)methanol has been achieved using sodium borohydride in methanol. patsnap.com

Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid. One method for this is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO2) and is effective for converting aldehydes to carboxylic acids without oxidizing other sensitive functional groups. jst.go.jp The oxidation of (2-bromothiazol-5-yl)methanol to 2-bromo-5-formylthiazole can be accomplished using reagents like Dess-Martin periodinane (DMP), which selectively oxidizes primary alcohols to aldehydes.

Table 3: Reductive and Oxidative Manipulations of C5 Side Chains

| Starting Material | Reagent | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 2-Bromo-5-formylthiazole | Sodium borohydride (NaBH₄) | (2-Bromothiazol-5-yl)methanol | Reduction | patsnap.com |

| Methyl 2-bromothiazole-5-carboxylate | Sodium borohydride (NaBH₄) | (2-Bromothiazol-5-yl)methanol | Reduction | patsnap.com |

| (2-Bromothiazol-5-yl)methanol | Dess-Martin periodinane (DMP) | 2-Bromo-5-formylthiazole | Oxidation | |

| 2-Bromo-5-formylthiazole | Sodium chlorite (Pinnick oxidation) | 2-Bromothiazole-5-carboxylic acid | Oxidation | jst.go.jp |

Mechanistic Investigations

Studies on Stereochemical Control in Derivatization

Achieving stereochemical control during the derivatization of thiazoles is crucial for the synthesis of chiral molecules with specific biological activities. Research in this area has focused on developing methods for the asymmetric synthesis of thiazole derivatives.

One notable strategy involves the diastereoselective reduction of N-tert-butanesulfinyl ketimines derived from 2-bromothiazole precursors. jst.go.jpjst.go.jp This approach allows for the synthesis of chiral 2-(1-aminoalkyl)thiazole-5-carboxylates. The synthesis begins with a halogen-lithium exchange on 2-bromothiazole, followed by reaction with an aldehyde to form an alcohol. After several steps to convert the alcohol into a ketone, it is then reacted with a chiral auxiliary, N-tert-butanesulfinamide, to form an N-tert-butanesulfinyl ketimine. The subsequent diastereoselective reduction of this ketimine, for example with L-Selectride®, yields the desired chiral amine with high diastereoselectivity. jst.go.jp The chiral auxiliary can then be removed to provide the final product. This method avoids the limitations of other strategies, such as those that rely on a chiral pool of amino acids. jst.go.jp

The development of such stereoselective methods is essential for creating a variety of chiral amino acid units that can be incorporated into complex molecules like macrocyclic peptides. jst.go.jp

Exploration of Reaction Intermediates

The reactivity of the this compound scaffold is significantly influenced by its substituent groups, which dictate the formation and stability of various reaction intermediates. The bromine atom at position 2 and the hydroxyl group at position 5 create distinct electronic effects that guide the regioselectivity of its transformations. vulcanchem.com

In polyhalogenated thiazoles, the bromine atom at the 5-position is often the most reactive. researchgate.net For derivatives of 2-bromothiazole, the C-Br bond at position 2 provides a key site for nucleophilic substitution reactions. vulcanchem.com Organometallic intermediates, specifically thiazolyllithium compounds, are pivotal in the functionalization of the thiazole ring. These are typically generated through halogen-metal exchange reactions, for instance, by treating a bromothiazole derivative with an organolithium reagent like n-butyllithium at low temperatures. researchgate.net The resulting lithiated thiazole is a potent nucleophile, ready to react with a variety of electrophiles.

Computational studies, such as Density Functional Theory (DFT), are instrumental in predicting the reactivity and the nature of intermediates. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the regions of the molecule most likely to donate or accept electrons, respectively, offering insights into the probable course of chemical reactions. researchgate.net For instance, in related thiazole derivatives, DFT has been used to understand the adsorption mechanism and the formation of inhibitor films on metal surfaces, which proceeds via intermediate coordination states. researchgate.netresearchgate.net

In more complex transformations involving thiazole derivatives, transient species such as iron-acyl-nitrenoid intermediates have been identified and characterized, particularly through the use of advanced techniques like flow chemistry coupled with mass spectrometry. researchgate.net While not documented specifically for this compound, these findings on related structures underscore the potential for complex and highly reactive intermediates in the chemistry of substituted thiazoles.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of chemical transformations, offering deep insights into reaction mechanisms. For thiazole derivatives, such studies are crucial for understanding their stability, reactivity, and potential applications.

Kinetic solubility studies have been performed on complex molecules incorporating a 5-bromothiazole moiety to determine their behavior in aqueous solutions, which is a critical parameter in medicinal chemistry. aacrjournals.org Furthermore, kinetic stability has been assessed for other heterocyclic analogues under various pH conditions. For example, 31P NMR-monitored kinetic studies on related phosphonate (B1237965) compounds showed differing half-lives (t1/2) at acidic versus basic pD, highlighting the influence of the chemical environment on the molecule's stability. acs.org

Electrochemical studies on related compounds like 5-bromothiazol-2-amine (B145681) provide thermodynamic insights into their interaction with surfaces. Parameters such as corrosion potential (Ecorr) and corrosion current density (Icorr) are calculated from Tafel plots to determine the nature of the inhibition and the stability of the adsorbed molecular layer. researchgate.netresearchgate.net These measurements help quantify the thermodynamic favorability of the interaction between the thiazole derivative and a substrate.

Below is a table summarizing electrochemical parameters for compounds related to this compound, demonstrating the type of data obtained from such studies.

| Compound | Corrosion Potential (Ecorr) | Corrosion Current Density (Icorr) | Polarization Resistance (Rp) | Inhibition Efficiency (IE%) | Source |

|---|---|---|---|---|---|

| 5-bromothiazol-2-amine (BTA) | - | - | 147.058 Ω | 52.38% | researchgate.net |

| 6-ethoxybenzo[d]thiazol-2-amine (EBT) | - | - | 142.857 Ω | 48.03% | researchgate.net |

| 4,5-dimethylthiazol-2-amine (DTA) | - | - | 103.092 Ω | 22.06% | researchgate.net |

Table 1: Electrochemical data from potentiodynamic polarization studies of mild steel in 0.001 M H2SO4 in the presence of 5 mM inhibitor concentration. The data illustrates the thermodynamic parameters used to evaluate the interaction of thiazole derivatives at a metal surface. researchgate.netresearchgate.net

Flow Chemistry Applications for Mechanistic Insights

Flow chemistry, which involves performing chemical reactions in continuously flowing streams within micro- or mesofluidic reactors, has emerged as a powerful technology for gaining mechanistic insights. researchgate.netchemistryviews.org This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch chemistry. chemistryviews.orgsyrris.com The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange, enabling the safe handling of highly exothermic or hazardous reactions and the use of unstable intermediates. chemistryviews.orgamt.uk

A key advantage of flow chemistry in mechanistic studies is its compatibility with real-time analytical techniques. researchgate.net Interfacing flow reactors directly with electrospray ionization mass spectrometry (ESI-MS) allows for the continuous monitoring of reaction mixtures. researchgate.net This setup is particularly effective for detecting and characterizing transient or highly reactive intermediates that may be difficult to observe under batch conditions. researchgate.netchemistryviews.org By systematically and rapidly varying reaction conditions, researchers can track reaction dynamics and build a comprehensive mechanistic picture. researchgate.netsyrris.com

For a compound like this compound, flow chemistry could be employed to:

Study Reaction Kinetics: By varying flow rates and reactor volumes, the residence time can be precisely controlled, allowing for detailed kinetic profiling of its transformations.

Identify Intermediates: The ability to couple flow systems with MS and other spectroscopic techniques would facilitate the identification of short-lived intermediates, such as the corresponding thiazolyllithium species, in a controlled environment. researchgate.netresearchgate.net

Optimize Reaction Conditions: Automated flow systems can perform numerous experiments with varying stoichiometric ratios, concentrations, and temperatures, enabling rapid optimization to favor specific reaction pathways and minimize side products. syrris.com

While specific flow chemistry studies on this compound are not prominently documented, the principles and demonstrated applications in the broader field of organic synthesis provide a clear framework for how this technology could be leveraged to elucidate its detailed reaction mechanisms. chemistryviews.orgamt.ukacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are critical for unambiguous structural assignment.

¹H and ¹³C NMR Spectral Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, featuring a key signal for the single proton on the thiazole ring. Due to the electron-withdrawing effects of the adjacent sulfur atom and the bromine atom at the 2-position, this proton (H4) would appear as a singlet in the downfield region. In derivatives of 2-bromothiazole, aromatic protons typically resonate between δ 7.5 and 8.5 ppm. vulcanchem.com The hydroxyl proton (-OH) at the 5-position would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to show three distinct signals corresponding to the three carbon atoms of the thiazole ring. The carbon atom bonded to the bromine (C2) would be significantly influenced by the halogen's electronegativity and would appear at a characteristic chemical shift. The carbon bearing the hydroxyl group (C5) and the C4 carbon would also have distinct resonances. For comparison, the spectral data for the related compound 2-bromothiazole provides insight into the expected chemical shifts.

| ¹H NMR Data for 2-Bromothiazole in CCl₄ | | :--- | :--- | | Assignment | Shift (ppm) | Coupling Constant (Hz) | | H5 | 7.59 | J(A,B) = 3.4 | | H4 | 7.35 | J(A,B) = 3.4 | | Source: | J.CHEM.SOC. 1965, 4597 chemicalbook.com | |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively establish the connectivity of atoms within this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, it would primarily confirm the absence of coupling for the isolated H4 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the ¹³C signal for C4 to the ¹H signal of H4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. While less critical for a simple planar molecule like this compound, it could provide information about through-space interactions, particularly in derivatives or complex environments.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is characteristic of its functional groups and bonding. wikipedia.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display a prominent broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. vulcanchem.com The C-Br stretching vibration is anticipated to appear in the lower frequency region, typically between 500 and 600 cm⁻¹. vulcanchem.com Other characteristic peaks would include C=N and C-S stretching vibrations within the thiazole ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman spectra, the vibrations of the thiazole ring and the C-S and C-Br bonds should give rise to distinct signals. The C-S stretching vibrations in thiazole derivatives are often strong in Raman spectra.

| Expected IR Absorption Bands for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | O-H | Stretching | 3200–3600 (broad) | | C-H (aromatic) | Stretching | ~3100 | | C=N (thiazole ring) | Stretching | ~1600 | | C-Br | Stretching | 500–600 | | Source: | Predicted based on general spectroscopic principles and data for related compounds. vulcanchem.com | |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The thiazole ring in this compound constitutes a chromophore that absorbs UV radiation. The absorption maxima (λmax) would be indicative of the π → π* and n → π* electronic transitions. The presence of the bromine atom and the hydroxyl group as substituents on the thiazole ring would be expected to influence the position and intensity of these absorption bands compared to the parent thiazole molecule. For reference, the parent compound thiazole exhibits a UV absorption spectrum. nist.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₃H₂BrNOS, with a theoretical molecular weight of approximately 180.03 g/mol . vulcanchem.com

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity at m/z values corresponding to the molecular weights with each bromine isotope.

Common fragmentation pathways for thiazole derivatives often involve the cleavage of the ring and the loss of small neutral molecules. The fragmentation pattern of a related compound, 2-bromo-5-nitrothiazole, provides an example of how such molecules behave in the mass spectrometer. nist.gov

| Mass Spectrometry Data for 2-Bromo-5-nitrothiazole | | :--- | :--- | | Molecular Formula | C₃HBrN₂O₂S | | Molecular Weight | 209.021 g/mol | | Key Fragments (m/z) | Specific fragmentation data not detailed in search results. | | Source: | NIST WebBook nist.gov |

X-ray Diffraction Analysis for Solid-State Structural Details (if applicable)

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.

Currently, there are no published reports of the single-crystal X-ray structure of this compound in the provided search results. If a suitable crystal of the compound were obtained, X-ray diffraction analysis would provide invaluable data to confirm the planar structure of the thiazole ring and to detail the intermolecular hydrogen bonding network involving the hydroxyl group. Studies on other brominated thiazole derivatives, such as 2,4-dibromothiazole, have utilized this technique to understand their solid-state packing and intermolecular interactions.

Computational Chemistry and Theoretical Studies of 2 Bromothiazol 5 Ol Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical study of 2-Bromothiazol-5-ol. These methods allow for the precise calculation of the molecule's geometric and electronic properties.

Geometry optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in the molecule. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to find the global minimum on the potential energy surface. tandfonline.com The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound is characterized by the distribution of electrons within the molecule. The bromine atom, being highly electronegative, acts as an electron-withdrawing group, influencing the electron density across the thiazole (B1198619) ring. Similarly, the hydroxyl group can act as both a hydrogen bond donor and acceptor, further shaping the electronic landscape. Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule, with negative potential likely localized around the nitrogen and oxygen atoms, and positive potential near the hydrogen atoms.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: This table is illustrative and based on general principles of thiazole chemistry and DFT calculations. Actual values would be derived from specific computational outputs.

| Parameter | Predicted Value |

|---|---|

| C2-Br Bond Length (Å) | ~1.88 |

| C5-O Bond Length (Å) | ~1.36 |

| N3-C2-S1 Bond Angle (°) | ~112 |

| C4-C5-O Bond Angle (°) | ~125 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. irjweb.com

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur and oxygen atoms, as well as the π-system of the thiazole ring. The LUMO is likely to be a π* orbital distributed over the thiazole ring, with potential contributions from the σ* orbital of the C-Br bond. The energy of these orbitals can be calculated using DFT, and their visualization provides insights into potential sites for nucleophilic and electrophilic attack.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) Note: This table is illustrative. Actual values are dependent on the level of theory and basis set used.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this includes:

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C nuclei can be calculated. The electron-withdrawing nature of the bromine atom would be expected to cause a downfield shift for the adjacent C2 carbon.

IR Spectroscopy: Vibrational frequencies can be computed to predict the positions of key absorption bands. The O-H stretching frequency of the hydroxyl group and the C-Br stretching frequency would be characteristic features in the IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Frontier Molecular Orbital Theory (HOMO-LUMO)

Investigation of Tautomerism and Isomerism

Tautomerism is a significant phenomenon for this compound, which can exist in equilibrium between its -ol (hydroxy) form and its -one (keto) tautomer, 2-bromo-thiazol-5(4H)-one. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. byjus.comresearchgate.net By calculating the Gibbs free energy of each tautomer, the equilibrium constant and the population of each species at a given temperature can be predicted. The stability is influenced by factors such as intramolecular hydrogen bonding and the aromaticity of the ring system. beilstein-journals.orgresearchgate.net It is generally expected that the hydroxy form, which maintains the aromaticity of the thiazole ring, would be the more stable tautomer.

Isomerism, beyond tautomerism, could involve different rotational conformers (rotamers) if there are rotatable bonds, though in the case of this compound, the primary isomeric consideration is tautomerism.

Computational Reaction Pathway Analysis and Transition State Elucidation

Computational methods can be employed to map out the potential energy surface for chemical reactions involving this compound. This involves locating the transition state (TS) structures that connect reactants to products. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to predict the reaction rate. mdpi.com

For example, in a nucleophilic substitution reaction at the C2 position, where the bromine atom is displaced, computational analysis could elucidate the reaction mechanism (e.g., S_NAr). The geometry of the transition state would reveal the nature of bond-making and bond-breaking processes. Similarly, for reactions involving the hydroxyl group, such as esterification or etherification, computational studies can help in understanding the reaction mechanism and predicting the most favorable reaction pathway. nih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions (Focus on theoretical binding mechanisms, not biological activity)

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a biological target like a protein or enzyme. While this article does not discuss biological activity, the theoretical underpinnings of these interactions are a key area of computational study.

Docking simulations place the ligand into the binding site of a receptor and score the different poses based on a scoring function that estimates the binding affinity. These studies can reveal the key intermolecular interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor. The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor.

Halogen Bonds: The bromine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on the receptor.

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues in the binding site.

These theoretical binding studies provide a detailed picture of the potential interaction modes of this compound with a target, guiding the design of new molecules with specific binding properties.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. mdpi.com In the context of this compound and its derivatives, QSPR studies can be instrumental in predicting various properties without the need for extensive experimental measurements, thereby accelerating the process of designing molecules with desired characteristics. These models are built upon the principle that the structure of a molecule, encoded in numerical descriptors, dictates its properties. mdpi.com

The development of a QSPR model typically involves several key stages: the careful selection of a dataset of compounds, the calculation of a wide array of molecular descriptors for each compound, the establishment of a mathematical relationship between these descriptors and the property of interest using statistical methods, and rigorous validation of the resulting model to ensure its predictive power. mdpi.com

For thiazole derivatives, various QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR) studies, have been successfully conducted to predict biological activities and physicochemical properties. laccei.orgimist.maijpsr.com These studies often employ a range of molecular descriptors categorized as topological, electronic, geometric, and physicochemical. imist.maimist.ma For instance, in a study on thiazole derivatives as 5-lipoxygenase inhibitors, descriptors representing atomic charges and polarizability were found to be significant. laccei.org Another study on PIN1 inhibitors based on the thiazole scaffold utilized descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO) to build predictive models. imist.maimist.ma

In the hypothetical application of QSPR to this compound, a range of descriptors would be calculated to capture its unique structural attributes. The presence of the bromine atom would influence descriptors related to size, polarizability, and electronic effects. The hydroxyl group at the 5-position would contribute to descriptors associated with hydrogen bonding capabilities and polarity. The thiazole ring itself would be characterized by descriptors of aromaticity, shape, and topology.

Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used to construct the QSPR models. imist.maimist.ma An MLR model for predicting a property (P) of a series of derivatives of this compound might take the general form:

P = c0 + c1D1 + c2D2 + ... + cnDn

where P is the property being predicted, D1, D2, ..., Dn are the molecular descriptors, and c0, c1, c2, ..., cn are the regression coefficients determined from the statistical analysis.

The predictive ability of such models is evaluated using various statistical metrics, including the coefficient of determination (R²), the cross-validated coefficient of determination (Q² or R²cv), and the predictive power on an external test set (R²test). laccei.orgimist.maimist.ma For example, a 2D-QSAR model for thiazole derivatives showed a correlation coefficient of 0.626 and a test set prediction coefficient of 0.621. laccei.org More complex 3D-QSAR models, which consider the three-dimensional arrangement of atoms, have yielded even more robust results for substituted thiazoles, with R² values as high as 0.90 and Q² values of 0.85. nih.gov

The insights gained from QSPR models can guide the rational design of new this compound derivatives. By understanding which structural features, as represented by the descriptors, have the most significant impact on a particular property, chemists can strategically modify the molecule to enhance desired characteristics, such as solubility, stability, or reactivity. For instance, if a QSPR model indicated that a lower value for a specific electronic descriptor correlates with a desirable property, modifications could be made to the molecule to achieve this.

Below is a hypothetical data table illustrating the types of descriptors that could be used in a QSPR study of this compound derivatives and a target property to be predicted.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Surface Area (Ų) | Predicted Property (e.g., Solubility in mg/L) |

| This compound | 180.04 | 1.2 | 2.5 | 150.3 | 550 |

| Derivative A | 194.07 | 1.5 | 2.8 | 165.1 | 480 |

| Derivative B | 210.10 | 1.8 | 2.3 | 178.9 | 420 |

| Derivative C | 226.08 | 1.0 | 3.1 | 170.5 | 610 |

Applications of 2 Bromothiazol 5 Ol and Its Derivatives in Advanced Organic Synthesis and Materials Science

Versatile Building Blocks in Heterocyclic and Medicinal Chemistry